molecular formula C12H12FNO3 B11803775 7-Fluoro-1,4-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

7-Fluoro-1,4-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

Cat. No.: B11803775
M. Wt: 237.23 g/mol
InChI Key: ASXBBOBABUKKRE-UHFFFAOYSA-N
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Description

7-Fluoro-1,4-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-1,4-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions such as temperature and pressure, and employing efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-1,4-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological and chemical properties .

Scientific Research Applications

7-Fluoro-1,4-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Fluoro-1,4-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the derivative being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives such as:

Uniqueness

What sets 7-Fluoro-1,4-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid apart is its unique substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H12FNO3

Molecular Weight

237.23 g/mol

IUPAC Name

7-fluoro-1,4-dimethyl-2-oxo-3H-quinoline-4-carboxylic acid

InChI

InChI=1S/C12H12FNO3/c1-12(11(16)17)6-10(15)14(2)9-5-7(13)3-4-8(9)12/h3-5H,6H2,1-2H3,(H,16,17)

InChI Key

ASXBBOBABUKKRE-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)N(C2=C1C=CC(=C2)F)C)C(=O)O

Origin of Product

United States

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